2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methoxy-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-7(12)11-6-5(10-8)3-2-4-9-6/h2-4H,1H3,(H,9,11,12) |
InChI Key |
NADQMPGHDWOWGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 3h,4h Pyrido 2,3 B Pyrazin 3 One and Its Derivatives
Traditional Synthetic Pathways to Pyrido[2,3-b]pyrazinone Scaffolds
The foundational approaches to constructing the pyrido[2,3-b]pyrazinone ring system have historically relied on well-established condensation reactions. These methods, while robust, often require harsh reaction conditions.
Cyclocondensation Reactions of 2,3-Diaminopyridines with Dicarbonyl Compounds
A primary and widely employed method for the synthesis of the pyrido[2,3-b]pyrazine (B189457) core involves the condensation of 2,3-diaminopyridines with various 1,2-dicarbonyl compounds. beilstein-journals.orgnih.govchemrxiv.org The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine.
To achieve the desired pyrido[2,3-b]pyrazin-3-one structure, α-keto esters or their equivalents are often utilized as the dicarbonyl component. The reaction of a 2,3-diaminopyridine (B105623) with an α-keto ester, such as ethyl pyruvate, would initially form a mixture of regioisomers, which can be a significant challenge in this synthetic approach. The regioselectivity of this condensation can be influenced by factors such as the nature of the substituents on the pyridine (B92270) ring, the specific dicarbonyl compound used, and the reaction conditions, including temperature and catalysis. beilstein-journals.orgnih.govchemrxiv.org For instance, studies have shown that conducting the reaction at lower temperatures in acidic solvents like acetic or trifluoroacetic acid can lead to increased regioselectivity. beilstein-journals.orgnih.govchemrxiv.org
A general representation of this reaction is depicted below:
Advanced and Sustainable Synthetic Strategies
Solvent-Free and Mechanochemical Synthesis
The pursuit of greener and more efficient chemical syntheses has led to the exploration of solvent-free and mechanochemical techniques for the preparation of heterocyclic compounds. In the context of pyrido[2,3-b]pyrazines and related structures, these methods offer advantages such as reduced solvent waste, potentially shorter reaction times, and unique reactivity.
While specific literature detailing the solvent-free or mechanochemical synthesis of 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one is not extensively available, related methodologies for similar heterocyclic cores have been reported. For instance, a solvent-free melt method has been utilized for the synthesis of ligands, including those based on the pyrido[2,3-b]pyrazine structure. Additionally, efficient one-pot, solvent-free procedures have been developed for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a structurally related class of compounds, often employing environmentally benign catalysts like lactic acid. These examples suggest the potential applicability of such solvent-free conditions for the synthesis of the pyrido[2,3-b]pyrazinone core, likely through the condensation of appropriate 2,3-diaminopyridine precursors with α-ketoesters or their equivalents under thermal, solvent-free conditions.
Mechanochemical synthesis, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, remains an area with limited specific research concerning the pyrido[2,3-b]pyrazinone scaffold. However, the success of this technique in constructing other nitrogen-containing heterocyclic systems points to its potential as a viable and sustainable alternative to traditional solvent-based methods.
Continuous Flow Chemistry Techniques
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of heterocyclic compounds is an active area of research, although specific examples for the this compound core are not yet widely reported in the literature.
However, the principles of continuous flow have been successfully applied to the synthesis of related pyrazine (B50134) and pyrazole (B372694) structures. For example, the enzymatic synthesis of pyrazinamide (B1679903) derivatives has been demonstrated in continuous-flow microreactors, showcasing the potential for biocatalysis in flow for this class of compounds nih.gov. This method allows for efficient production with short reaction times in greener solvents nih.gov. Similarly, various strategies for the synthesis of pyrazoles and pyrazole-fused scaffolds have been developed using continuous-flow systems, highlighting the versatility of this technology for constructing five- and six-membered nitrogen heterocycles mdpi.com. These precedents suggest that a continuous flow process for this compound could be designed, likely involving the reaction of a 2,3-diaminopyridine with a suitable α-dicarbonyl or equivalent precursor in a heated, pressurized reactor coil. Such a setup would allow for precise control over reaction parameters, potentially leading to improved yields and purity.
Mechanistic Investigations of Pyrido[2,3-b]pyrazinone Formation
The formation of the pyrido[2,3-b]pyrazinone ring system is most commonly achieved through the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound or its synthetic equivalent. Mechanistic investigations have primarily focused on understanding and controlling the regioselectivity of this cyclocondensation reaction, particularly when an unsymmetrical α-dicarbonyl reactant is used, which can lead to the formation of two possible regioisomers.
The reaction proceeds via initial nucleophilic attack of one of the amino groups of the diaminopyridine onto one of the carbonyl carbons of the α-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, followed by an intramolecular cyclization involving the second amino group and the remaining carbonyl. A final dehydration step then yields the aromatic pyrido[2,3-b]pyrazine ring.
Studies have shown that the regiochemical outcome is sensitive to reaction conditions such as temperature and the presence of acid or base catalysts researchgate.net. For instance, performing the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid can favor the formation of one regioisomer over the other researchgate.net. This control is crucial as different regioisomers can exhibit significantly different biological activities. The choice of solvent and catalyst can influence the relative reactivity of the two carbonyl groups and the stability of the intermediates, thereby directing the reaction pathway towards the desired product.
Strategic Derivatization of the this compound Core
Functionalization at Specific Ring Positions
Strategic functionalization of the pyrido[2,3-b]pyrazinone core is essential for modulating its physicochemical properties and biological activity. Research has demonstrated that specific positions on the heterocyclic ring system can be selectively modified. A notable example is the functionalization at the 8-position of the pyrido[2,3-b]pyrazine nucleus.
One effective strategy involves a deprotometalation-trapping sequence mdpi.com. Using a mixed lithium-zinc base, the 8-position of a 2,3-disubstituted pyrido[2,3-b]pyrazine can be selectively metalated. Trapping this organometallic intermediate with an electrophile, such as iodine, provides an 8-iodo-pyrido[2,3-b]pyrazine mdpi.com. This halogenated derivative serves as a versatile handle for further modifications through various cross-coupling reactions. For example, palladium-catalyzed Suzuki coupling with arylboronic acids allows for the introduction of diverse aryl and heteroaryl groups at the 8-position mdpi.com. Furthermore, the 8-iodo intermediate can undergo copper-catalyzed C-N bond formation with azoles or direct nucleophilic substitution with amines and alkoxides to introduce a range of nitrogen and oxygen-based functionalities mdpi.com. This targeted derivatization at the C-8 position highlights a robust method for creating libraries of analogues for structure-activity relationship studies mdpi.comresearchgate.net.
| Starting Material | Reaction Type | Reagent | Position Functionalized | Product Type |
|---|---|---|---|---|
| 2,3-Diphenylpyrido[2,3-b]pyrazine | Deprotometalation-Iodination | 1. LiTMP/ZnCl₂ 2. I₂ | C-8 | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Suzuki Coupling | Arylboronic acid, Pd catalyst | C-8 | 8-Aryl-2,3-diphenylpyrido[2,3-b]pyrazine |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Buchwald-Hartwig Amination | Aniline, Pd catalyst | C-8 | 8-Anilino-2,3-diphenylpyrido[2,3-b]pyrazine |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Copper-Catalyzed N-Arylation | Azole, Cu catalyst | C-8 | 8-(Azolyl)-2,3-diphenylpyrido[2,3-b]pyrazine |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Nucleophilic Substitution | Alkylamine | C-8 | 8-(Alkylamino)-2,3-diphenylpyrido[2,3-b]pyrazine |
Regioselectivity and Stereoselectivity in Derivatization
Regiocontrol is a paramount challenge in the synthesis and derivatization of pyrido[2,3-b]pyrazinones, particularly during the initial construction of the heterocyclic core. As mentioned in the mechanistic discussion, the condensation of 2,3-diaminopyridine with an unsymmetrical α-dicarbonyl compound can yield two distinct regioisomers. The strategic control over which isomer is formed is a key aspect of derivatization, as the placement of substituents on the pyrazine ring is dictated by this initial step.
Research has systematically investigated the impact of reaction conditions on this regioselectivity researchgate.net. It was found that both catalytic and temperature effects play a significant role. The use of acidic catalysts in solvents like acetic or trifluoroacetic acid, especially at reduced temperatures, was shown to enhance the formation of a specific, often the thermodynamically more stable, isomer researchgate.net. This allows for a predictable and controlled synthesis of the desired pyrido[2,3-b]pyrazinone core, which can then be subjected to further functionalization.
| Catalyst/Solvent | Temperature | Observed Outcome | Rationale |
|---|---|---|---|
| Acidic (e.g., Acetic Acid) | Low | Increased regioselectivity | Favors the formation of the thermodynamically preferred isomer through reversible reaction intermediates. |
| Basic or Neutral | High | Mixture of regioisomers | Kinetic control may lead to the formation of both possible products. |
| Trifluoroacetic Acid | Low | High regioselectivity | Strong acid catalysis promotes the selective formation of one isomer. |
Stereoselectivity is generally not a factor in the formation of the aromatic pyrido[2,3-b]pyrazinone ring itself. However, it would become a critical consideration during derivatization if substituents bearing chiral centers are introduced, or if reactions are performed on side chains that could generate new stereocenters. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the derivatization process.
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to analyze various molecular parameters. nih.govrsc.org
Optimized Geometries and Conformational Analysis
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For the pyrido[2,3-b]pyrazine (B189457) core, these calculations would reveal the planarity of the fused ring system and the orientation of the methoxy (B1213986) and oxo substituents. While specific data for 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one is not available, studies on similar structures confirm that the fused heterocyclic rings generally adopt a nearly planar conformation. researchgate.net
Interactive Data Table: Predicted Structural Parameters (Hypothetical) Note: The following data is hypothetical and serves as an example of typical results from a DFT geometry optimization. Actual values would require specific calculations for this molecule.
| Parameter | Atom 1 | Atom 2 | Value (Å or °) |
| Bond Length | C2 | O-methoxy | ~1.36 |
| Bond Length | C3 | O-oxo | ~1.22 |
| Bond Length | N1 | C2 | ~1.33 |
| Bond Length | N4 | C3 | ~1.38 |
| Bond Angle | N1-C2-N(pyrazine) | - | ~120 |
| Bond Angle | C2-C3-N4 | - | ~118 |
| Dihedral Angle | C(pyridine)-N(pyrazine)-C2-O | - | ~180 |
Frontier Molecular Orbital (FMO) Theory and Band Gap Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO is known as the energy gap (Egap), which is a critical indicator of molecular stability and reactivity. nih.govrsc.org
A smaller energy gap suggests higher reactivity and is often associated with enhanced bioactivity. nih.gov For various pyrido[2,3-b]pyrazine derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient pyrazine (B50134) ring. nih.gov The energy gap for these related compounds has been calculated to be in the range of 3.4 to 4.0 eV. nih.gov
Interactive Data Table: Predicted FMO Properties (Hypothetical) Note: The following data is hypothetical and based on values for similar compounds.
| Parameter | Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -2.5 |
| Energy Gap (Egap) | 3.7 |
Global Reactivity Descriptors (e.g., Hardness, Softness)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the stability and reactivity of a molecule. nih.gov Key descriptors include:
Hardness (η): Measures resistance to change in electron distribution. A larger hardness value indicates higher stability. It is calculated as (ELUMO - EHOMO) / 2.
Softness (σ): The reciprocal of hardness (1/η). Molecules with lower energy gaps are softer and more reactive. nih.gov
For related pyrido[2,3-b]pyrazine compounds, those with smaller energy gaps exhibit lower hardness and greater softness values, correlating with higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) and Charge Distribution
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. researchgate.net The map uses a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack).
In a typical MEP map for a pyrido[2,3-b]pyrazine derivative, the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the heterocyclic rings would be expected to show regions of negative potential (red or yellow). In contrast, the hydrogen atoms, particularly the N-H proton, would exhibit a positive potential (blue), indicating them as potential hydrogen bond donor sites.
Computational Prediction of Spectroscopic Signatures
DFT calculations are also employed to simulate spectroscopic data, which can be compared with experimental results to confirm the molecular structure.
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics
Predictive Modeling of Molecular Properties
Computational chemistry offers powerful tools for the predictive modeling of molecular properties, providing insights into the electronic structure, reactivity, and spectroscopic characteristics of novel compounds. For the broader class of pyrido[2,3-b]pyrazine derivatives, Density Functional Theory (DFT) has been employed to elucidate these properties. ikm.org.mynih.gov
One study utilized DFT calculations with the B3LYP functional and 6-31G(d,p) basis set to investigate a series of synthesized pyrido[2,3-b]pyrazine-based heterocyclic compounds. ikm.org.mynih.gov This level of theory allows for the calculation of various electronic and structural parameters. Key properties that are typically modeled include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (Egap) is a significant indicator of chemical stability and reactivity. For a related pyrido[2,3-b]pyrazine derivative, an Egap of 3.444 eV was calculated, suggesting a certain level of kinetic stability. ikm.org.my
Spectroscopic Properties: Computational methods can predict spectroscopic data, such as UV-visible absorption wavelengths. These predictions can then be compared with experimental data to validate the computational model. ikm.org.mynih.gov
Nonlinear Optical (NLO) Properties: Theoretical calculations can also predict NLO properties, which are important for applications in optoelectronics. Parameters such as dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities are calculated to assess a compound's potential for NLO applications. ikm.org.mynih.gov For a series of related compounds, the highest reported values were ⟨α⟩ = 3.90 × 10−23 esu, βtot = 15.6 × 10−30 esu, and ⟨γ⟩ = 6.63 × 10−35 esu. ikm.org.my
These predictive models provide a foundational understanding of a molecule's behavior and can guide further experimental research.
Computational Molecular Docking for Binding Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates with their protein targets.
While no specific molecular docking studies were found for this compound, research on analogous structures, such as 3-substituted pyrido[2,3-b]pyrazine derivatives, highlights the utility of this approach. These studies often involve docking the compounds into the active sites of specific protein kinases, which are common targets in cancer therapy.
The general process of a molecular docking study involves:
Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Preparation of the Ligand Structure: The 3D structure of the ligand (in this case, a pyrido[2,3-b]pyrazine derivative) is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm is used to place the ligand in various positions and orientations within the protein's binding site. The algorithm then scores these different poses based on a scoring function that estimates the binding affinity.
Analysis of Results: The top-ranked poses are analyzed to understand the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
For example, in studies of related heterocyclic compounds, docking simulations have been used to elucidate binding modes with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). Such analyses can explain the basis for a compound's inhibitory activity and guide the design of more potent and selective inhibitors.
Chemical Transformations and Reaction Pathways
Intramolecular Cyclizations and Rearrangements of Pyrido[2,3-b]pyrazin-3-one Derivatives
Intramolecular cyclization reactions are powerful tools for constructing polycyclic systems from appropriately substituted precursors. For derivatives of the pyrido[2,3-b]pyrazinone core, these reactions typically involve the formation of a new ring by connecting two positions on the existing scaffold or its substituents.
One established strategy involves a palladium-catalyzed coupling reaction followed by an intramolecular cyclization. For instance, a related pyrido[2,3-d]pyrimidin-7(8H)-one intermediate was synthesized from 5-bromo-2,4-dichloropyrimidine, which, after substitution with an amine, underwent a palladium-catalyzed coupling with crotonic acid, leading to the formation of the fused pyridone ring. nih.gov This suggests that a halo-substituted pyrido[2,3-b]pyrazinone could be coupled with a reagent containing a suitable functional group to facilitate a subsequent ring-closing reaction.
Another powerful technique is the intramolecular 6-endo-dig cyclization, which has been used to prepare complex quinazolinone derivatives. rsc.org A hypothetical pyrido[2,3-b]pyrazinone bearing an N-alkynyl side chain could potentially undergo a similar cyclization to yield a novel tricyclic system. Furthermore, the diazotization of an amino-substituted pyridine (B92270) ring can lead to intramolecular electrophilic substitution, affording tricyclic pyrido[3,4-c]cinnolines, a strategy known as the Widman-Stoermer cyclization. mdpi.com
| Starting Material (Hypothetical) | Reaction Type | Potential Product | Analogous Transformation Reference |
| 8-Halo-pyrido[2,3-b]pyrazin-3-one derivative with a terminal alkyne | Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization | Fused furanopyrido[2,3-b]pyrazinone | General principle of coupling followed by cyclization |
| N-alkynyl-pyrido[2,3-b]pyrazin-3-one | Intramolecular 6-endo-dig cyclization | Fused pyridopyrido[2,3-b]pyrazinone | rsc.org |
| 7-Amino-8-aryl-pyrido[2,3-b]pyrazin-3-one | Diazotization and intramolecular electrophilic substitution (Widman-Stoermer type) | Fused pyridocinnolinone derivative | mdpi.com |
Intermolecular Reactions and Synthetic Utility
The synthetic utility of the pyrido[2,3-b]pyrazinone scaffold is significantly enhanced by a range of intermolecular reactions that allow for the introduction of diverse functional groups. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. Studies on 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine have demonstrated the feasibility of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, circumventing issues associated with traditional uncatalyzed nucleophilic substitutions. researchgate.netresearchgate.net These reactions enable the formation of C-C, C-N, and C-O bonds, providing access to a wide array of arylated, alkynylated, and aminated derivatives.
For example, the Suzuki coupling of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with 2-thienylboronic acid proceeds in good yield, demonstrating the utility of this method for creating complex heteroaromatic systems. mdpi.com Similarly, Buchwald-Hartwig amination allows for the introduction of various amine functionalities. The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives often starts with the condensation of a pyridinediamine with an α-dicarbonyl compound, a reaction whose regioselectivity can be controlled by temperature and catalysis. researchgate.netbenthamdirect.comresearchgate.net
Multicomponent reactions (MCRs) also offer an efficient pathway to complex pyrido[2,3-b]pyrazine derivatives. A notable example is the p-TSA catalyzed reaction between 1,3-indanedione, various aromatic aldehydes, and 2-aminopyrazine (B29847) to produce indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-ones. nih.gov
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine, 2-Thienylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 8-(2-Thienyl)-pyrido[2,3-b]pyrazine | mdpi.com |
| Buchwald-Hartwig Amination | 3-Chloro-pyrido[2,3-b]pyrazine derivative, Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Amino-pyrido[2,3-b]pyrazine derivative | ikm.org.my |
| Condensation | 2,3-Diaminopyridine (B105623), α-Dicarbonyl compound | Acidic or basic catalysis | Pyrido[2,3-b]pyrazine | researchgate.netbenthamdirect.com |
| Multicomponent Reaction | 1,3-Indanedione, Aromatic aldehyde, 2-Aminopyrazine | p-TSA | Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one | nih.gov |
Novel Ring Annulation Strategies involving the Pyrido[2,3-b]pyrazinone Motif
The pyrido[2,3-b]pyrazinone skeleton is an excellent building block for the synthesis of more complex, polycyclic heterocyclic systems through ring annulation strategies. These methods construct new rings onto the existing framework, leading to tetracyclic and even more complex structures.
A metal-free approach has been developed to generate tetracyclic compounds, such as 6H-pyrazino[2′,3′:4,5]thieno[3,2-d]pyrido[1,2-a]pyrimidin-6-one, starting from 3-aminothieno[3,2-b]pyridine-2-carboxylate and 2-bromopyrazine (B1269915) derivatives. nih.govresearchgate.net This strategy involves a sequence of C-N and C-C bond formations to build the final tetracyclic system.
Rhodium(III)-catalyzed formal [4+2] cycloadditions represent another sophisticated annulation strategy. In a related system, a thieno[2,3-b]quinoline-2-carboxylic acid was reacted with an internal alkyne, where the carboxylic acid acts as a transient directing group, to afford tetracyclic lactones. mdpi.com This C-H activation-based methodology could potentially be applied to a pyrido[2,3-b]pyrazinone-carboxylic acid derivative to construct a new pyranone ring fused to the core structure.
These advanced synthetic strategies highlight the role of the pyrido[2,3-b]pyrazinone motif as a foundational element for accessing novel and complex chemical spaces.
| Annulation Strategy | Starting Motif | Reagents | Key Transformation | Product System | Reference |
| Metal-Free Cyclization | Thieno[3,2-b]pyridine | 2-Bromopyrazine derivative | Sequential C-N/C-C bond formation | Tetracyclic pyrazino-thieno-pyrido-pyrimidinone | nih.gov |
| Rh(III)-Catalyzed Cycloaddition | Thieno[2,3-b]quinoline-2-carboxylic acid | Internal Alkyne | C-H activation / [4+2] cycloaddition | Tetracyclic lactone | mdpi.com |
| Condensation/Cyclization | 3-aminopyridine derivative | Arylidene-malononitrile | Michael addition followed by aromatization | Fused Pyridopyridazine-dione | mdpi.com |
Coordination Chemistry and Supramolecular Assemblies
Pyrido[2,3-b]pyrazinones as Ligands in Metal Coordination
The pyrido[2,3-b]pyrazine (B189457) core serves as an excellent chelating agent for transition metals. researchgate.netresearchgate.net Its structure, containing both a pyridine (B92270) and a pyrazine (B50134) ring, offers multiple nitrogen atoms as potential coordination sites. Typically, these ligands coordinate to metal centers in a bidentate fashion, utilizing one nitrogen atom from the pyridine ring and an adjacent nitrogen atom from the pyrazine ring to form a stable chelate ring. researchgate.netnih.gov This coordination mode is observed in complexes with a variety of transition metals. The electronic properties of the pyrido[2,3-b]pyrazine ligand can be finely tuned by introducing different substituents onto the core structure, which in turn influences the properties of the resulting metal complexes. nih.gov
Synthesis of Metal-Pyrido[2,3-b]pyrazinone Complexes
The synthesis of metal complexes with pyrido[2,3-b]pyrazine-based ligands is generally achieved through the reaction of the ligand with a suitable metal precursor in an appropriate solvent. researchgate.net The specific conditions, such as solvent and temperature, are chosen to facilitate the formation of the desired coordination compound.
Complexation with Transition Metals (e.g., Rhenium(I), Rhodium(II), Ruthenium(II), Silver(I))
Rhenium(I) : Luminescent Rhenium(I) complexes with the general formula fac-[ReBr(CO)3(L)], where L is a pyrido[2,3-b]pyrazine-derived ligand, have been synthesized. researchgate.net These are typically prepared by reacting the ligand with a pentacarbonylrhenium(I) bromide precursor, {ReBr(CO)5}. researchgate.net The resulting complexes are valued for their potential use in photochemical energy conversion schemes. researchgate.net
Rhodium(II) : Dinuclear Rhodium(II) complexes featuring a "lantern" type structure can be formed. researchgate.net For instance, the reaction of a dirhodium precursor, [Rh2(form)2(O2CCF3)2(H2O)2], with pyrido[2,3-b]pyrazine yields the complex [Rh2(form)2(pyrido[2,3-b]pyrazine)2(O2CCF3)2]. researchgate.net In these paddlewheel complexes, the pyrido[2,3-b]pyrazine ligands coordinate at the equatorial positions of the dirhodium unit. researchgate.netnih.gov
Ruthenium(II) : Ruthenium(II) polypyridyl complexes incorporating pyrido[2,3-b]pyrazine ligands have been prepared and characterized. setu.ienih.gov These complexes are of significant interest due to their rich photophysical and electrochemical properties, making them candidates for applications in photodynamic therapy and as inhibitors of biological targets like telomerase. rsc.orgrsc.org
Silver(I) : Silver(I) has been shown to form coordination polymers with pyrazine-based ligands. nih.govmdpi.com For example, the reaction of a dithieno[3,4-b;3′,4′-e]pyrazine ligand with silver nitrate (B79036) results in a two-dimensional coordination polymer. nih.gov In such structures, the silver atoms can be bridged by the organic ligand and the counter-anions, leading to extended network architectures. nih.govmdpi.com
Characterization of Coordination Geometry and Bonding
The geometry and bonding of these metal complexes are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Characterization : Techniques such as ¹H and ¹³C NMR spectroscopy confirm the coordination of the ligand to the metal center, while IR spectroscopy is particularly useful for carbonyl-containing complexes (like those of Rhenium(I)) to confirm the coordination geometry. researchgate.net
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information. For instance, it has confirmed that pyrido[2,3-b]pyrazine-derived ligands coordinate to Rhenium(I) in a bidentate manner, resulting in a distorted octahedral geometry around the rhenium atom with a facial arrangement of three carbonyl groups. researchgate.net In the case of Rhodium(II) paddlewheel complexes, the two nitrogen ligands are coordinated in a cisoid arrangement at the equatorial positions. researchgate.net For Silver(I) polymers, various coordination geometries, including distorted four-coordinate spheres, have been observed. nih.gov
| Metal Ion | Typical Complex Formula | Coordination Geometry | Ligand Binding Mode | Reference |
|---|---|---|---|---|
| Rhenium(I) | fac-[ReBr(CO)3(L)] | Distorted Octahedral | Bidentate | researchgate.net |
| Rhodium(II) | [Rh2(form)2(L)2(O2CCF3)2] | "Lantern" or "Paddlewheel" | Bridging Equatorial | researchgate.net |
| Ruthenium(II) | [Ru(bpy)2(L)]2+ | Octahedral | Bidentate | setu.ienih.gov |
| Silver(I) | [Ag(L)(NO3)]n | Distorted Tetrahedral/2D Polymer | Bridging | nih.gov |
Electronic and Optical Properties of Coordinated Complexes
The coordination of pyrido[2,3-b]pyrazinone ligands to transition metals gives rise to complexes with interesting electronic and photophysical properties, largely dictated by metal-ligand interactions.
Metal-Ligand Interactions and Charge Transfer Phenomena
The electronic absorption spectra of pyrido[2,3-b]pyrazine metal complexes are often characterized by intense intraligand (IL) transitions in the UV region and broad, less intense bands in the visible region. researchgate.netrsc.org These lower energy absorptions are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netresearchgate.net In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of this MLCT band is sensitive to the nature of the metal, the substituents on the pyrido[2,3-b]pyrazinone ligand, and the solvent environment. researchgate.netmdpi.com This tunability is a key feature in the design of photosensitizers and luminescent probes. instras.com
Luminescence and Photophysical Properties
Many Rhenium(I) and Ruthenium(II) complexes containing pyrido[2,3-b]pyrazine and related polypyridyl ligands are luminescent at room temperature. researchgate.netrsc.orgnih.gov The emission typically originates from the lowest-lying triplet MLCT (³MLCT) excited state. researchgate.netscispace.com
Rhenium(I) Complexes : Rhenium(I) complexes with pyrido[2,3-b]pyrazine-derived ligands exhibit broad emission in the solid state, peaking between 600–700 nm. researchgate.net This emission is attributed to a ³MLCT state. researchgate.net In solution, the luminescence can be weaker, but the photophysical properties, including excited-state lifetimes, are highly dependent on the specific ligand structure and solvent. researchgate.netrsc.org For related Rhenium(I) polypyridyl complexes, luminescence lifetimes can range from hundreds of nanoseconds to several microseconds. rsc.orginstras.com
Ruthenium(II) Complexes : Ruthenium(II) polypyridyl complexes are well-known for their strong room-temperature luminescence. nih.gov The emission from these complexes is also typically from a ³MLCT excited state, and their quantum yields and lifetimes can be modulated by the choice of ligands. rug.nl
The study of these photophysical properties is crucial for applications such as in organic light-emitting diodes (OLEDs), as photosensitizers for generating singlet oxygen in photodynamic therapy, and as luminescent probes for biological imaging. rsc.orgscispace.comrsc.orgmdpi.com
| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Excited State Origin | Reference |
|---|---|---|---|---|
| fac-[ReBr(CO)3(pyrido[2,3-b]pyrazine)] | ~375–500 | ~600–700 (solid state) | ³MLCT | researchgate.net |
| fac-[Re(ampy)(CO)3(phen)]+ | ~370 | 560 (in CH3CN) | ³MLCT | rsc.org |
| [Ru(bipy)2(dpp)]2+ | ~450 | ~650 | ³MLCT | researchgate.netrug.nl |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the electrochemical behavior of metal complexes involving the compound 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one. Research and data pertaining to the cyclic voltammetry, redox potentials, or other electrochemical properties of coordination complexes formed with this particular ligand are not documented in the provided search results.
Therefore, the section on the Electrochemical Behavior of Metal Complexes cannot be completed.
Green Chemistry Methodologies in Pyrido 2,3 B Pyrazinone Synthesis
Utilization of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, and ionic liquids. jmaterenvironsci.com
In the synthesis of related heterocyclic systems like pyrano[2,3-d]pyrimidines, water has been successfully employed as a green medium. jmaterenvironsci.com Aqueous media offer significant environmental, health, and safety benefits. jmaterenvironsci.com For the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, reaction conditions have been optimized by testing a range of solvents with varying polarities, including water and ethanol, alongside more traditional solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF). nih.govrsc.org The ability to perform these syntheses in aqueous or partially aqueous systems represents a significant step towards more sustainable chemical manufacturing. jmaterenvironsci.com
Ionic liquids (ILs) have also emerged as promising green solvents due to their low vapor pressure, thermal stability, and tunable properties. niscpr.res.insci-hub.se While specific applications to 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one are not extensively documented, their use in the synthesis of analogous pyrido[2,3-d]pyrimidines catalyzed by lactic acid showcases their potential. niscpr.res.in The use of ILs can enhance reaction rates and facilitate catalyst recycling, contributing to a greener process. sci-hub.se
| Solvent | Type | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Water | Benign | Non-toxic, non-flammable, inexpensive, environmentally safe | Synthesis of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-b]pyrazines | jmaterenvironsci.comnih.gov |
| Ethanol | Benign | Renewable resource, biodegradable, low toxicity | Synthesis of Pyrido[2,3-b]pyrazines | nih.gov |
| Ionic Liquids | Alternative | Low vapor pressure, high thermal stability, recyclable | Synthesis of Pyrido[2,3-d]pyrimidines | niscpr.res.in |
| Solvent-Free | Process | Eliminates solvent waste, reduces cost, simplifies purification | Synthesis of Pyrido[2,3-d]pyrimidines | niscpr.res.in |
Catalyst Development for Sustainable Synthesis (e.g., Heterogeneous Catalysts)
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and reduced energy consumption. The development of novel catalysts, particularly heterogeneous ones, is a key area of research for sustainable synthesis.
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. In the synthesis of related pyrido[2,3-d]pyrimidine-diones, a biopolymer-based heterogeneous catalyst, cellulose-supported acidic ionic liquid (Cell-IL), has been shown to be highly effective and regioselective. nih.gov For the synthesis of pyrido[2,3-b]pyrazine derivatives, catalysts such as silica (B1680970) gel and molecular sieves have been utilized. nih.gov Furthermore, p-toluenesulfonic acid (p-TSA) has been employed as an effective catalyst in multicomponent reactions to produce the pyrido[2,3-b]pyrazine core. nih.govrsc.org
Eco-friendly, inexpensive, and readily available catalysts are also being explored. For instance, lactic acid has been successfully used as a green catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrating high yields and short reaction times. niscpr.res.in
Principles of Atom Economy and Reduced Waste Generation
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing waste.
Multicomponent reactions (MCRs) are a powerful strategy for achieving high atom economy. niscpr.res.in MCRs involve three or more reactants in a single step to form a product that contains portions of all the starting materials. This approach reduces the number of synthetic steps, minimizes the need for purification of intermediates, and consequently lowers solvent and energy consumption. The synthesis of pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives has been effectively achieved through MCRs. nih.govrsc.orgniscpr.res.in These one-pot procedures are noted for their time-saving nature, simple reaction design, and minimized waste generation, aligning perfectly with the principles of green chemistry. niscpr.res.in
Energy-Efficient Synthetic Procedures (e.g., Microwave and Mechanochemical Activation)
Reducing energy consumption is another key goal of green chemistry. The development of energy-efficient synthetic methods, such as those utilizing microwave irradiation or mechanochemical activation, contributes significantly to this objective.
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic systems related to pyrido[2,3-b]pyrazinones, including benzo-, pyrido-, and pyrazino-thieno[3,2-d]pyrimidines and fluorescent pyrido[2,3-b]indolizines. nih.govnih.govmdpi.com The efficient and controlled heating provided by microwave irradiation allows for rapid and reproducible access to complex molecules. nih.gov
Mechanochemical activation , typically performed using a ball mill, offers a solvent-free and often catalyst-free alternative to traditional synthesis. rsc.org This high-energy milling technique initiates chemical reactions through mechanical force. A mechanochemical approach has been established for the cost-effective and efficient synthesis of pyrido[2,3-d]pyrimidines via a multicomponent reaction. rsc.org This method represents a highly green pathway, as it proceeds under mild, solvent-free conditions, completely eliminating waste associated with solvents. rsc.org
| Method | Principle | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Efficient heating through dielectric polarization | Reduced reaction times, higher yields, improved purity, precise temperature control | Synthesis of pyrido-thieno[3,2-d]pyrimidin-4-amines and pyrido[2,3-b]indolizines | nih.govnih.govmdpi.com |
| Mechanochemistry (Ball Milling) | Reaction activation via mechanical force | Solvent-free, catalyst-free potential, mild conditions, reduced waste | Synthesis of pyrido[2,3-d]pyrimidines | rsc.org |
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Strategies for 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one
The development of efficient and versatile synthetic routes is paramount for the exploration of this compound and its analogs. While traditional methods for constructing the pyrido[2,3-b]pyrazine (B189457) core exist, future research is anticipated to focus on more innovative and sustainable strategies. One promising avenue is the application of multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. nih.govrsc.org This approach not only enhances synthetic efficiency but also facilitates the rapid generation of diverse libraries of derivatives for biological screening.
Another area of innovation lies in the use of novel catalytic systems. For instance, the development of transition-metal-catalyzed cross-coupling reactions could enable the introduction of a wide range of substituents onto the pyridopyrazine scaffold with high regioselectivity. Furthermore, the exploration of greener reaction conditions, such as the use of microwave irradiation or flow chemistry, could lead to more environmentally friendly and scalable synthetic protocols. nih.gov The synthesis of related heterocyclic systems has benefited from such technologies, suggesting their applicability to the target compound. researchgate.net
A key challenge in the synthesis of this compound is the selective introduction of the methoxy (B1213986) group. Future research may explore enzymatic catalysis or novel methoxylating agents to achieve this transformation with higher yields and fewer side products. The table below summarizes potential innovative synthetic strategies.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented synthesis. | Optimization of reaction conditions for specific substrates. |
| Transition-Metal Catalysis | High selectivity, broad substrate scope, access to novel derivatives. | Catalyst cost and sensitivity, removal of metal residues. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Scalability, potential for localized overheating. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scale-up. | Initial setup cost, potential for clogging with solid materials. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |
Advanced Characterization Techniques for Molecular and Electronic Structure
A thorough understanding of the molecular and electronic structure of this compound is crucial for predicting its reactivity and designing new applications. While standard techniques like NMR and mass spectrometry are indispensable for routine characterization, advanced methods can provide deeper insights. nih.govrsc.org
Single-crystal X-ray diffraction, for instance, can provide a definitive three-dimensional structure, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This information is invaluable for understanding the compound's packing and for validating computational models. For compounds that are difficult to crystallize, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can help to elucidate the complete connectivity and stereochemistry.
To probe the electronic structure, techniques like ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy can provide information about the electronic transitions and photophysical properties. rsc.org Computational methods, particularly density functional theory (DFT), are increasingly being used in conjunction with experimental data to gain a more detailed understanding of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density within the molecule. nih.govrsc.org This combined experimental and theoretical approach is essential for rationalizing the compound's reactivity and for designing derivatives with tailored electronic properties.
The following table outlines advanced characterization techniques and the information they can provide for this compound.
| Technique | Information Obtained | Significance |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths and angles, crystal packing. | Fundamental for understanding solid-state properties and intermolecular interactions. |
| 2D NMR Spectroscopy | Detailed connectivity and stereochemical relationships. | Unambiguous structure elucidation, especially for complex derivatives. |
| UV-Vis Spectroscopy | Electronic transitions, absorption maxima. | Insights into the electronic structure and potential for optical applications. |
| Fluorescence Spectroscopy | Emission properties, quantum yield, excited-state lifetime. | Evaluation of potential as a fluorescent probe or in optoelectronic devices. |
| Density Functional Theory (DFT) | Molecular orbital energies (HOMO/LUMO), electron density distribution, electrostatic potential. | Prediction of reactivity, electronic properties, and spectroscopic behavior. nih.govrsc.org |
Computational Design and Prediction of Novel Derivatives
Computational chemistry has emerged as a powerful tool in the rational design of novel molecules with desired properties. nih.govrsc.org For this compound, computational methods can be employed to predict the properties of a wide range of virtual derivatives, thereby guiding synthetic efforts towards the most promising candidates.
Techniques such as quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of derivatives with their biological activity, providing a predictive model for the design of more potent compounds. Molecular docking simulations can be used to predict the binding mode and affinity of these derivatives to specific biological targets, such as enzymes or receptors. nih.gov
Beyond biological applications, computational methods can also be used to predict the material properties of derivatives. For example, DFT calculations can be used to estimate the electronic band gap, which is a key parameter for applications in organic electronics. rsc.org Similarly, calculations of polarizability and hyperpolarizability can predict the nonlinear optical (NLO) properties of these compounds, which are relevant for applications in photonics and optoelectronics. nih.govrsc.org The systematic in silico screening of virtual libraries of derivatives can significantly accelerate the discovery of new materials with tailored properties.
| Computational Method | Predicted Property | Potential Application |
| QSAR | Biological activity. | Drug discovery and development. |
| Molecular Docking | Binding affinity and mode to biological targets. | Design of selective inhibitors or modulators. |
| DFT | Electronic band gap, HOMO/LUMO energies. | Organic semiconductors, photovoltaics. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Design of dyes, fluorescent probes, and OLEDs. |
| NLO Calculations | Polarizability and hyperpolarizability. | Photonics, optical switching, and frequency conversion. |
Expanding the Scope of Chemical Transformations
The pyrido[2,3-b]pyrazine core of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with unique properties. Future research will likely focus on exploring and expanding the scope of chemical transformations that can be performed on this scaffold.
For instance, the nitrogen atoms in the pyrazine (B50134) ring can be quaternized or oxidized to form N-oxides, which can alter the electronic properties and solubility of the molecule. The pyridine (B92270) ring is susceptible to both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents already present. The methoxy group can potentially be demethylated to reveal a hydroxyl group, which can then be further functionalized.
Furthermore, the lactam functionality in the pyrazinone ring offers opportunities for various transformations. For example, it can be converted to a thiolactam or a lactim ether, or the carbonyl group can be reduced. The development of selective and high-yielding reactions for the modification of each of these positions will be crucial for the systematic exploration of the chemical space around the this compound scaffold. scielo.brmdpi.com
| Reaction Site | Potential Transformation | Resulting Functional Group/Modification |
| Pyrazine Nitrogens | Quaternization, N-oxidation | Pyrazinium salts, N-oxides |
| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Halogenation, nitration, amination, etc. |
| Methoxy Group | Demethylation | Hydroxyl group |
| Lactam Carbonyl | Thionation, Reduction | Thiolactam, reduced pyrazinone |
| Lactam Nitrogen | Alkylation, Acylation | N-substituted derivatives |
Rational Design of Metal-Organic Frameworks and Coordination Polymers
The nitrogen atoms present in the pyrido[2,3-b]pyrazine scaffold make this compound and its derivatives excellent candidates for use as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govijcrt.orgnih.gov These materials are of great interest due to their high porosity, large surface area, and tunable properties, which make them suitable for a wide range of applications, including gas storage and separation, catalysis, and sensing. hsu.ac.irrsc.org
The rational design of MOFs and coordination polymers based on this ligand involves the careful selection of metal ions and reaction conditions to control the dimensionality and topology of the resulting framework. hsu.ac.irrsc.orgnorthwestern.edu The functional groups on the pyridopyrazine ligand can be modified to tune the properties of the resulting MOF. For example, the introduction of additional coordinating groups can lead to the formation of more complex and robust frameworks.
Future research in this area will likely focus on the synthesis and characterization of novel MOFs and coordination polymers incorporating this compound derivatives. The investigation of the gas adsorption properties, catalytic activity, and sensing capabilities of these new materials will be a key area of exploration. researchgate.net The ability to systematically modify the organic linker will provide a powerful tool for the rational design of functional materials with tailored properties. nih.gov
| Component | Role in MOF/Coordination Polymer | Tunable Properties |
| This compound | Organic Ligand (Linker) | Pore size and shape, functionality of the pores, electronic properties. |
| Metal Ion/Cluster | Node | Coordination geometry, framework stability, catalytic activity. |
| Solvent/Template | Structure-Directing Agent | Crystal phase, porosity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
